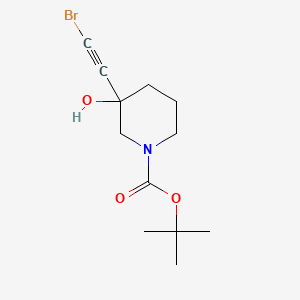
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that features a bromine atom and a tetrazole ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkynes or alkenes to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition: Reagents such as alkynes or alkenes are used, and the reactions are often catalyzed by transition metals like copper or palladium.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine or 5-thio-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can be formed.
Cycloaddition Products: New heterocyclic compounds with fused ring systems can be synthesized.
Scientific Research Applications
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions or active sites in proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1H-tetrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(2H-tetrazol-5-yl)pyrimidine: Similar structure but with a different tautomeric form of the tetrazole ring.
Uniqueness
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is unique due to the presence of both a bromine atom and a tetrazole ring on a pyrimidine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C5H3BrN6 |
|---|---|
Molecular Weight |
227.02 g/mol |
IUPAC Name |
5-bromo-2-(2H-tetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12) |
InChI Key |
BGUDFNVTODIAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NNN=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


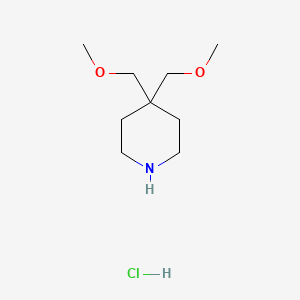
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)
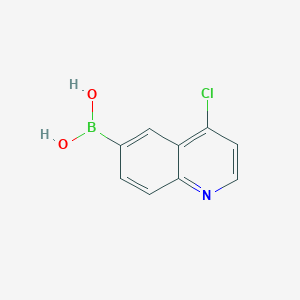
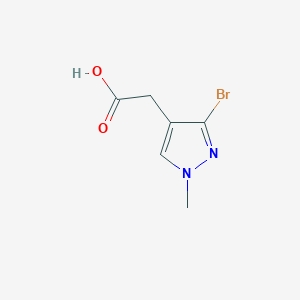


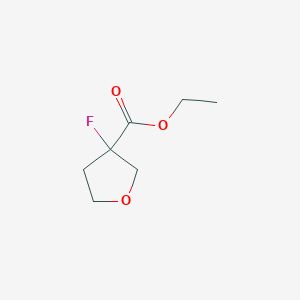
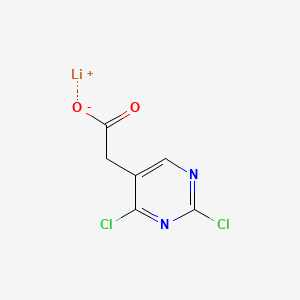
![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
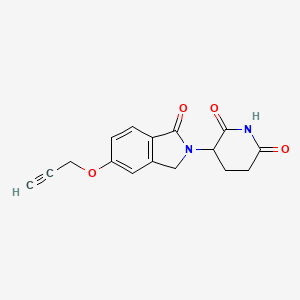

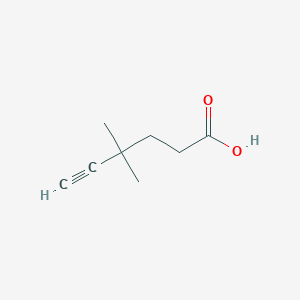
![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)
